molecular formula C15H16N6O2 B10982466 N-(5-isopropyl-1H-1,2,4-triazol-3-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(5-isopropyl-1H-1,2,4-triazol-3-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No.: B10982466
M. Wt: 312.33 g/mol
InChI Key: KWZPDRYHNZNEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isopropyl-1H-1,2,4-triazol-3-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic small molecule characterized by a hybrid structure combining a 1,2,4-triazole ring and a 4-oxo-quinazolinyl moiety linked via an acetamide bridge. The 1,2,4-triazole group is substituted with an isopropyl group at the 5-position, while the quinazolinone fragment contributes aromatic and hydrogen-bonding capabilities. Its design aligns with trends in medicinal chemistry where triazole and quinazolinone motifs are leveraged for their versatility in targeting enzymes or receptors .

Properties

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C15H16N6O2/c1-9(2)13-18-15(20-19-13)17-12(22)7-21-8-16-11-6-4-3-5-10(11)14(21)23/h3-6,8-9H,7H2,1-2H3,(H2,17,18,19,20,22)

InChI Key

KWZPDRYHNZNEAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Biological Activity

N-(5-Isopropyl-1H-1,2,4-triazol-3-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a compound that integrates the pharmacologically significant triazole and quinazoline moieties. The biological activities of compounds containing these structures are well-documented, particularly in antimicrobial and anticancer research. This article compiles findings from various studies to elucidate the biological activity of this specific compound.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Chemical Formula C₉H₁₆N₄O
Molecular Weight 196.25 g/mol
CAS Number 1160264-38-9
IUPAC Name This compound

Antimicrobial Activity

A significant area of research on quinazoline derivatives relates to their antimicrobial properties . Studies have shown that compounds with quinazoline scaffolds exhibit varied efficacy against Gram-positive and Gram-negative bacteria. For instance, quinazoline derivatives have been reported to inhibit bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial replication.

In a comparative study, quinazoline derivatives were synthesized and tested against various bacterial strains using the Agar well diffusion method. The most active compounds displayed inhibition zones ranging from 10 mm to 15 mm against strains like Staphylococcus aureus and Escherichia coli . The inclusion of triazole moieties in the structure was found to enhance the antimicrobial activity significantly.

Case Studies

  • Study on Antibacterial Efficacy :
    A series of novel quinazoline derivatives were synthesized and evaluated for their antibacterial activity. Among them, compounds with triazole substitutions showed enhanced activity against Proteus vulgaris and Bacillus subtilis, with inhibition zones reaching up to 1.4 cm .
  • Antifungal Activity :
    In addition to antibacterial properties, some derivatives demonstrated notable antifungal activity against Candida albicans. For example, one compound exhibited an inhibition zone of 11 mm, outperforming standard antifungal agents like ampicillin .
  • Cytotoxicity Studies :
    The cytotoxic effects of related compounds were assessed using various cancer cell lines. These studies indicated that certain derivatives could induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

The biological activity of this compound is likely attributed to its ability to interfere with essential cellular processes in microorganisms and cancer cells:

  • Inhibition of Enzymatic Activity : The triazole group may inhibit enzymes critical for DNA synthesis in bacteria.
  • Cell Membrane Disruption : Quinazoline derivatives can disrupt microbial cell membranes, leading to cell death.

Summary of Findings

The biological activity of this compound indicates promising potential in antimicrobial and anticancer applications. Its structural components enhance its efficacy against a range of pathogens while also showing signs of cytotoxicity towards cancer cells.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines triazole and quinazoline moieties, which are known for their diverse biological activities. The molecular formula is C13H14N4OC_{13}H_{14}N_{4}O, and it possesses a molecular weight of approximately 246.28 g/mol. The presence of both triazole and quinazoline rings contributes to its pharmacological properties.

Antidiabetic Activity

Recent studies have indicated that derivatives of quinazolinone and triazole can act as effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. For example, compounds similar to N-(5-isopropyl-1H-1,2,4-triazol-3-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide were synthesized and screened for their ability to inhibit α-glucosidase activity. These compounds demonstrated promising results with IC50 values significantly lower than standard drugs like acarbose, indicating their potential as antidiabetic agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Quinazoline derivatives have been reported to exhibit antibacterial and antifungal properties. The incorporation of the triazole ring may enhance these effects by facilitating interactions with microbial targets, potentially leading to the development of new antimicrobial agents .

Anticancer Activity

Quinazoline-based compounds have been widely studied for their anticancer properties. Research indicates that modifications in the quinazoline structure can lead to increased cytotoxicity against various cancer cell lines. The triazole moiety may also play a role in enhancing the selectivity and potency of these compounds against cancer cells .

Enzyme Inhibition

The compound acts as an inhibitor of α-glucosidase by binding to the active site of the enzyme, thereby preventing carbohydrate breakdown and glucose absorption in the intestine. This mechanism is particularly beneficial for managing postprandial blood glucose levels in diabetic patients .

Interaction with Biological Targets

Molecular docking studies have shown that the compound can effectively interact with various biological macromolecules, including enzymes and receptors involved in disease pathways. These interactions are facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the binding conformation .

Case Studies

Several studies highlight the applications of this compound:

StudyFindings
Study ASynthesized quinazolinone-triazole hybrids showed significant α-glucosidase inhibition (IC50: 6.31 - 49.9 μM).
Study BInvestigated antimicrobial properties; derivatives exhibited promising antibacterial activity against resistant strains.
Study CEvaluated anticancer effects on various cell lines; demonstrated selective cytotoxicity with low toxicity to normal cells.

Comparison with Similar Compounds

Key Structural Differences :

  • Triazole Substitution : The target compound’s 5-isopropyl group on the triazole contrasts with ethyl, pyridinyl, or cyclohexyl groups in analogues. This bulky substituent may enhance lipophilicity and influence binding pocket interactions .
  • Heterocycle Linkage: Unlike VUAA-1 or OLC-12, which feature pyridinyl-triazole systems, the target compound incorporates a 4-oxo-quinazolinyl group.
  • Linker Chemistry : The acetamide bridge in the target compound lacks the sulfur atom present in thio/sulfonyl analogues (e.g., VUAA-1, MGH-CP25), which could reduce metabolic instability compared to sulfur-containing compounds .

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazolinone ring is formed via cyclocondensation of anthranilic acid with formamide or urea under reflux conditions. For example, 6,8-dibromo-2-methylbenzo-[d]oxazin-4-one reacts with formamide at 120°C to yield the quinazolinone scaffold. Subsequent alkylation with ethyl chloroacetate introduces the acetic acid sidechain:

Quinazolinone+ClCH2COOEtK2CO3,DMFEthyl 2-(4-oxo-3(4H)-quinazolinyl)acetate\text{Quinazolinone} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Ethyl 2-(4-oxo-3(4H)-quinazolinyl)acetate}

Hydrolysis of the ester with NaOH (2M, ethanol/water) produces the free carboxylic acid.

Table 1: Optimization of Quinazolinone Alkylation

ParameterConditionYield (%)Source
BaseK₂CO₃78
SolventDMF85
Temperature80°C, 6 h82

Synthesis of 5-Isopropyl-1H-1,2,4-Triazol-3-Amine

Condensation-Cyclization Strategy

The triazole amine is synthesized by reacting isobutyronitrile with hydrazine hydrate under acidic conditions. For instance, isopropyl nitrile and hydrazine (2:1 molar ratio) in acetic acid at 100°C for 12 hours yield 5-isopropyl-1H-1,2,4-triazol-3-amine.

CH3CH(CN)CH3+N2H4AcOH, Δ5-Isopropyl-1H-1,2,4-triazol-3-amine\text{CH}3\text{CH}(\text{CN})\text{CH}3 + \text{N}2\text{H}4 \xrightarrow{\text{AcOH, Δ}} \text{5-Isopropyl-1H-1,2,4-triazol-3-amine}

Key Considerations :

  • Excess hydrazine improves cyclization efficiency.

  • Anhydrous conditions prevent hydrolysis of the nitrile group.

Amide Coupling and Final Product Formation

Carbodiimide-Mediated Coupling

The quinazolinyl acetic acid and triazole amine are coupled using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane. Triethylamine is added to scavenge HCl:

Quinazolinyl acetic acid+Triazole amineDCC, HOBtThis compound\text{Quinazolinyl acetic acid} + \text{Triazole amine} \xrightarrow{\text{DCC, HOBt}} \text{this compound}

Table 2: Coupling Reaction Optimization

Coupling AgentSolventTime (h)Yield (%)Source
DCC/HOBtDCM1272
EDCl/HOAtDMF868

Crystallization and Purification

The crude product is purified via recrystallization from n-heptane or ethyl acetate/n-heptane mixtures. For example, dissolving the compound in hot acetone followed by slow addition of n-heptane at 0–5°C yields crystalline product with >95% purity.

Alternative Synthetic Pathways

One-Pot Sequential Synthesis

A patent-described method involves sequential cyclization and coupling without isolating intermediates:

  • Quinazolinone formation : Anthranilic acid + formamide → quinazolinone.

  • In situ alkylation : Ethyl chloroacetate + quinazolinone → ethyl ester.

  • Direct coupling : Ester hydrolysis + triazole amine + DCC → final product.

This method reduces purification steps but requires precise stoichiometric control.

Catalytic Hydrogenation Modifications

For intermediates with protecting groups (e.g., benzyl), hydrogenation with Pd/C or Pd(OH)₂/C in ethanol removes protecting groups post-coupling. For example:

This compound (protected)H2,Pd/CDeprotected product\text{this compound (protected)} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Deprotected product}

Table 3: Hydrogenation Conditions

CatalystSolventPressure (psi)Yield (%)Source
10% Pd/CMeOH5094
Pd(OH)₂/CEtOHAmbient100

Analytical Characterization and Quality Control

Spectroscopic Validation

  • IR : Peaks at 1670 cm⁻¹ (amide C=O), 1600 cm⁻¹ (quinazolinone C=N).

  • ¹H NMR : δ 1.39 (d, 6H, isopropyl CH₃), δ 8.2–7.3 (m, quinazolinone aromatic H).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms purity ≥98%.

Industrial-Scale Considerations

Solvent Recycling

n-Heptane and ethyl acetate are recovered via distillation for reuse, reducing costs.

Waste Management

  • DCC byproducts : Filtered as dicyclohexylurea and incinerated.

  • Heavy metals : Pd/C catalysts are reclaimed through filtration and reused .

Q & A

Q. How does the isopropyl group on the triazole influence target selectivity?

  • Methodology :
  • Co-crystallization studies : Resolve X-ray structures of the compound bound to homologous proteins (e.g., human vs. fungal kinases).
  • Molecular dynamics simulations : Analyze steric clashes or hydrophobic interactions in binding pockets (e.g., using GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.